Dimethyl 4,4'-Azanediyldibenzoate

Description

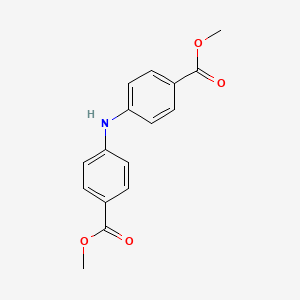

Dimethyl 4,4'-Azanediyldibenzoate (CAS No. 17104-81-3) is an organic compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol . Structurally, it consists of two benzoate groups linked via a central azanediyldi (NH) group, with methyl ester functionalities at the para positions. This compound is also known as Benzoic acid, 4,4'-iminobis-, dimethyl ester and is used in pharmaceutical and materials research due to its role as a synthetic intermediate . Its purity is typically ≥98%, and it is often utilized in crystallographic studies and as a precursor for more complex molecules .

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

methyl 4-(4-methoxycarbonylanilino)benzoate |

InChI |

InChI=1S/C16H15NO4/c1-20-15(18)11-3-7-13(8-4-11)17-14-9-5-12(6-10-14)16(19)21-2/h3-10,17H,1-2H3 |

InChI Key |

HJHRQHYHHLVOST-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl-4,4′-Azanediyldibenzoate

Diethyl-4,4′-Azanediyldibenzoate (compound 18a in ) shares the same azanediyldi core but replaces the methyl ester groups with ethyl esters. Key differences include:

- Molecular Weight : The ethyl variant has a higher molecular weight due to the larger ester groups.

- Synthetic Yield : The diethyl derivative was synthesized in 38% yield via Pd-catalyzed coupling, whereas Dimethyl 4,4'-Azanediyldibenzoate is typically prepared using modified palladium-based protocols (e.g., Pd₂(dba)₃ with binaphthyl ligands) .

- NMR Data : The diethyl compound’s ¹H NMR (DMSO-d₆) shows distinct aromatic proton signals at δ 7.60–7.58 ppm (doublet, J = 10 Hz) and δ 7.28–7.26 ppm (doublet, J = 10 Hz), reflecting its electronic environment differences compared to the methyl analog .

Dimethyl Azobenzene-4,4′-dicarboxylate

Key distinctions:

- Melting Point : The azobenzene derivative has a high melting point (240°C ) compared to this compound, which is reported as a crystalline powder but lacks explicit melting data .

- Applications : The azobenzene variant is used in photoresponsive materials, whereas the azanediyldi compound is more common in pharmaceutical intermediates .

Benzil Derivatives (e.g., 4,4'-Difluorobenzil)

Benzil derivatives like 4,4'-difluorobenzil (DFB) and 4,4'-dichlorobenzil (DCB) share a diketone (C=O) core instead of an ester-amine structure. Comparisons include:

- Reactivity: Benzil derivatives undergo photochemical reactions, whereas this compound is stable under acidic/basic conditions, similar to N-Dde-protected lipoamino acids .

- Pharmaceutical Utility : Benzil derivatives are studied for antimicrobial activity, while the azanediyldi compound is explored in peptide synthesis and as a ligand in coordination chemistry .

Stability

- The azanediyldi core confers stability under acidic conditions, akin to N-Dde-protected compounds, which resist cleavage by trifluoroacetic acid (TFA) but are labile to hydrazine .

- In contrast, azobenzene derivatives degrade under UV light due to cis-trans isomerization .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₆H₁₅NO₄ | 285.29 | Not reported | Peptide synthesis, catalysis |

| Diethyl-4,4′-Azanediyldibenzoate | C₁₈H₁₉NO₄ | ~313.35 | Not reported | Catalytic intermediates |

| Dimethyl Azobenzene-4,4′-dicarboxylate | C₁₆H₁₄N₂O₄ | 298.30 | 240 | Photoresponsive materials |

| 4,4'-Difluorobenzil (DFB) | C₁₄H₈F₂O₂ | 246.21 | 180–182 | Antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.